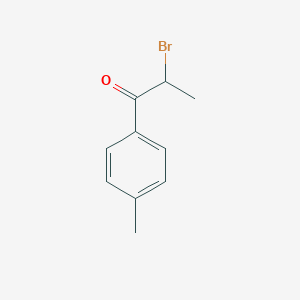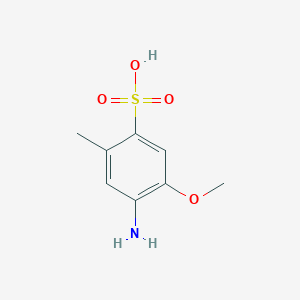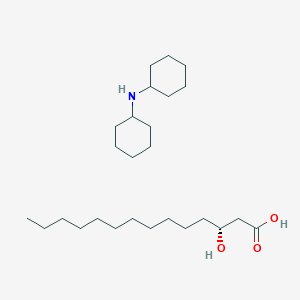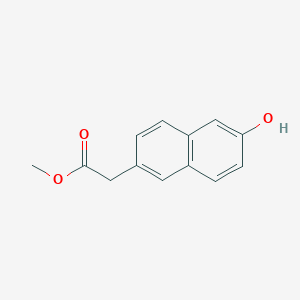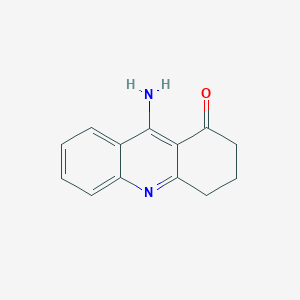
9-アミノ-3,4-ジヒドロアクリジン-1(2H)-オン
概要
説明
Synthesis Analysis
The synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives often involves starting from 9-carboxamido derivatives, leading to a variety of 9-amino-1,2,3,4-tetrahydroacridine derivatives. This synthetic pathway is significant for producing compounds related to tacrine, an acetylcholinesterase inhibitor (Giudice et al., 1997).
Molecular Structure Analysis
Spectral analysis and quantum chemical studies on 9-aminoacridine derivatives have been conducted to understand their molecular geometry and chemical reactivity. These studies involve computational calculations to elucidate the molecular electrostatic potential and identify chemically active sites, contributing to a deeper understanding of the compound's chemical behavior (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
9-Aminoacridine derivatives undergo various chemical reactions, including interactions with nucleic acids. These reactions have been explored through the synthesis of spin-labeled 9-aminoacridines, providing insights into their potential biological activities and interactions with DNA (Sinha et al., 1976).
Physical Properties Analysis
The crystal engineering of coordination compounds of 9-aminoacridine fragments has shown different nature of face-to-face π⋯π stacking interactions, which play crucial roles in constructing three-dimensional supramolecular frameworks. These interactions are vital for understanding the physical properties of the compound and its derivatives (Eshtiagh-hosseini et al., 2014).
科学的研究の応用
ヒトトポイソメラーゼIIαの共有結合的毒
「9-アミノ-3,4-ジヒドロアクリジン-1(2H)-オン」を含む新規なトリフルオロメチル化9-アミノ-3,4-ジヒドロアクリジン-1(2H)-オンは、ヒトトポイソメラーゼIIαの共有結合的毒として作用することが判明している . この酵素はDNA複製と細胞分裂に不可欠であり、その阻害は細胞死につながる可能性があるため、がん化学療法の標的となっている。
生物有機化学と医薬品化学
この化合物は、生物有機化学と医薬品化学の分野で使用されてきた . 新規治療薬の開発において可能性を示してきた分子クラスの一部である。
新規アクリドン誘導体の合成
「9-アミノ-3,4-ジヒドロアクリジン-1(2H)-オン」は、新規アクリドン誘導体の合成に使用されてきた . これらの誘導体は、製薬、農業、材料産業で応用が見いだされる可能性のある、潜在的に生物学的に活性な化合物である。
抗がん剤の開発
ヒトトポイソメラーゼIIαに毒を与える能力があるため、「9-アミノ-3,4-ジヒドロアクリジン-1(2H)-オン」は、抗がん剤の開発における潜在的な使用について研究されている .
DNA相互作用の研究
この化合物は、DNA相互作用の研究にも使用されている。 DNAと相互作用し、トポイソメラーゼIIαを阻害する能力は、DNA複製と細胞分裂のメカニズムを理解するための貴重なツールとなっている
作用機序
Target of Action
The primary target of 9-amino-3,4-dihydroacridin-1(2H)-one is the enzyme human topoisomerase IIα . This enzyme plays a crucial role in controlling the physiological functions of DNA by modulating its topological structure . It is involved in DNA replication, recombination, and chromosome segregation .
Mode of Action
9-amino-3,4-dihydroacridin-1(2H)-one acts as a covalent poison of human topoisomerase IIα . It interacts with the enzyme and alters its activity, leading to changes in the topological state of DNA .
Biochemical Pathways
The compound affects the biochemical pathways involving topoisomerase IIα. This enzyme alters the topology of DNA by passing an intact double helix of DNA through a transient double-stranded break made in a second DNA helix . The compound’s interaction with topoisomerase IIα can influence these processes and their downstream effects.
Result of Action
The action of 9-amino-3,4-dihydroacridin-1(2H)-one results in the poisoning of human topoisomerase IIα . This can lead to changes in DNA topology and potentially disrupt processes such as DNA replication and recombination . The compound’s action may also influence the structure of chromosomes .
特性
IUPAC Name |
9-amino-3,4-dihydro-2H-acridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSJJSHTMCPMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146645 | |
| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104675-26-5 | |
| Record name | 9-Amino-3,4-dihydro-1(2H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104675-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives in medicinal chemistry?
A1: Research suggests that 9-amino-3,4-dihydroacridin-1(2H)-one derivatives could be promising candidates for developing acetylcholinesterase inhibitors []. Acetylcholinesterase inhibitors are used to treat Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have demonstrated activity as covalent poisons of human topoisomerase IIα []. Topoisomerase IIα is an enzyme crucial for DNA replication and repair, making it a target for anticancer therapies.
Q2: Can 9-amino-3,4-dihydroacridin-1(2H)-one be synthesized from readily available starting materials?
A2: Yes, a published synthetic route utilizes substituted 3-(2-nitrophenyl)isoxazoles as starting materials, which are readily synthesized from commercially available compounds []. The process involves a reductive heterocyclization reaction using zinc or iron dust and acetic acid to form the desired 9-amino-3,4-dihydroacridin-1(2H)-one scaffold.
Q3: What other heterocyclic ring systems can be formed through similar reductive heterocyclization reactions using 3-(2-nitrophenyl)isoxazoles?
A3: The research by [] demonstrates the versatility of this synthetic strategy by showcasing the formation of other valuable heterocyclic frameworks. Alongside 9-amino-3,4-dihydroacridin-1(2H)-one, the researchers successfully synthesized derivatives of 10-amino-3,4-dihydrobenzo[b][1,6]naphthyridin-1(2H)-one and 9-amino-3,4-dihydroacridin-1(2H)-one through modifications of the substituents on the starting 3-(2-nitrophenyl)isoxazole. This highlights the potential of this method for generating diverse libraries of heterocyclic compounds for medicinal chemistry research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




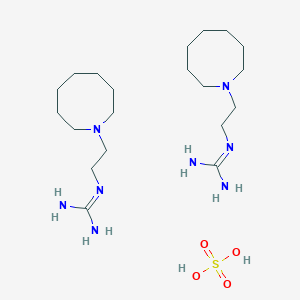

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)
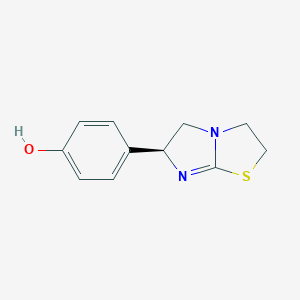
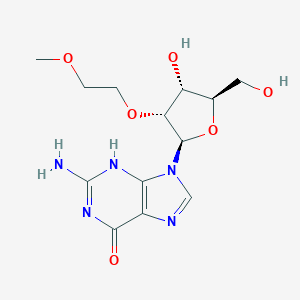
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

